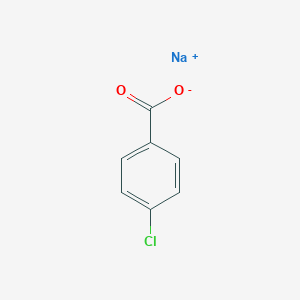

sodium;4-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMWZRWCBLXYBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 4-Chlorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis protocols for sodium 4-chlorobenzoate (B1228818), a key intermediate in the manufacturing of pharmaceuticals, dyes, and preservatives. The following sections detail two principal synthetic routes, offering quantitative data, step-by-step experimental methodologies, and a visual representation of the synthetic pathways.

Comparative Analysis of Synthesis Protocols

The synthesis of sodium 4-chlorobenzoate is predominantly achieved through two effective methods: the direct neutralization of 4-chlorobenzoic acid and the saponification of its methyl ester. A quantitative comparison of these methodologies is presented below.

| Parameter | Method 1: Neutralization of 4-Chlorobenzoic Acid | Method 2: Saponification of Methyl 4-Chlorobenzoate[1] |

| Starting Material | 4-Chlorobenzoic Acid | Methyl 4-chlorobenzoate |

| Primary Reagent | Sodium Hydroxide (B78521) (NaOH) | Sodium Trimethylsilanolate |

| Solvent | Water or Ethanol/Water Mixture | Toluene (dry) |

| Molar Equivalents | Acid:Base ≈ 1:1 | Ester:Base = 1:1 (26.6 mmol:26.6 mmol) |

| Reaction Temperature | Typically Room Temperature to 60-80°C | 80°C |

| Reaction Time | Generally rapid (< 1 hour) | 4 hours |

| Product Isolation | Crystallization upon cooling or solvent evaporation | Filtration and isolation of the precipitated solid |

| Reported Yield | Typically quantitative (>95%) | 86% |

Experimental Protocols

Method 1: Synthesis of Sodium 4-Chlorobenzoate via Neutralization of 4-Chlorobenzoic Acid

This protocol describes the synthesis of sodium 4-chlorobenzoate through the acid-base neutralization of 4-chlorobenzoic acid with sodium hydroxide. This method is straightforward, rapid, and typically results in a high yield of the desired salt.

Materials:

-

4-Chlorobenzoic Acid (C₇H₅ClO₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol (optional, for recrystallization)

-

Magnetic Stirrer and Stir Bar

-

Heating Mantle or Hot Plate

-

Reaction Flask (e.g., 250 mL round-bottom flask)

-

pH indicator strips or pH meter

-

Büchner Funnel and Flask

-

Filter Paper

-

Drying Oven

Procedure:

-

Dissolution of 4-Chlorobenzoic Acid: In a 250 mL reaction flask, suspend 15.66 g (0.1 mol) of 4-chlorobenzoic acid in 100 mL of deionized water.

-

Preparation of Sodium Hydroxide Solution: Prepare a 1.0 M solution of sodium hydroxide by dissolving 4.00 g (0.1 mol) of NaOH pellets in 100 mL of deionized water. Caution: The dissolution of NaOH is exothermic.

-

Neutralization Reaction: While stirring the 4-chlorobenzoic acid suspension, slowly add the 1.0 M sodium hydroxide solution dropwise. The acid will dissolve as it is converted to its more soluble sodium salt.[2][3][4]

-

pH Adjustment: Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH is neutral to slightly basic (pH 7-8).

-

Crystallization: If the product does not precipitate upon cooling to room temperature, the solution can be concentrated by heating to evaporate a portion of the water. Subsequently, cool the solution in an ice bath to induce crystallization.

-

Isolation of Product: Collect the white crystalline product by vacuum filtration using a Büchner funnel.[2]

-

Washing and Drying: Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials or excess base. Dry the purified sodium 4-chlorobenzoate in a drying oven at 60-80°C to a constant weight.

Visualizing the Synthetic Workflow

The following diagram illustrates the two primary synthetic pathways to obtain sodium 4-chlorobenzoate.

Caption: Synthetic routes to Sodium 4-Chlorobenzoate.

References

Technical Guide: Synthesis of Sodium 4-Chlorobenzoate from 4-Chlorobenzoic Acid

This document provides a comprehensive technical overview of the laboratory-scale preparation of sodium 4-chlorobenzoate (B1228818), a key intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] The synthesis is based on a straightforward acid-base neutralization reaction between 4-chlorobenzoic acid and sodium hydroxide (B78521).

Reaction Principle

The synthesis of sodium 4-chlorobenzoate from 4-chlorobenzoic acid is a classic acid-base neutralization reaction. 4-chlorobenzoic acid, a weak acid, reacts with a strong base, such as sodium hydroxide (NaOH), to form the corresponding salt (sodium 4-chlorobenzoate) and water.[2][3] The resulting sodium salt exhibits significantly higher solubility in aqueous solutions compared to the parent carboxylic acid.[2]

Caption: Acid-base neutralization of 4-chlorobenzoic acid.

Physicochemical Data

The following table summarizes key quantitative data for the primary reactant and the final product.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57[4] | White solid[4] | ~241.5[4] |

| Sodium 4-Chlorobenzoate | C₇H₄ClNaO₂ | 178.55[5][6][7] | White crystalline powder[1][5] | ~243[6] |

Experimental Protocol

This protocol details the step-by-step synthesis of sodium 4-chlorobenzoate.

3.1 Materials and Reagents

-

4-Chlorobenzoic acid (C₇H₅ClO₂)

-

Sodium hydroxide (NaOH) pellets

-

Deionized water

-

Ethanol (B145695) (for recrystallization, optional)

-

Erlenmeyer flasks

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Büchner funnel and vacuum flask

-

Filter paper

-

pH indicator paper or pH meter

-

Spatula and weighing balance

-

Drying oven or desiccator

3.2 Synthesis Procedure

-

Preparation of Sodium Hydroxide Solution: Prepare a 1.0 M aqueous solution of sodium hydroxide by carefully dissolving the required amount of NaOH pellets in deionized water in a beaker. Allow the solution to cool to room temperature.

-

Dissolution of 4-Chlorobenzoic Acid: Weigh a specific amount of 4-chlorobenzoic acid and place it into an Erlenmeyer flask equipped with a magnetic stir bar. Add a sufficient volume of deionized water to create a slurry.

-

Neutralization: While stirring, slowly add the 1.0 M NaOH solution dropwise to the 4-chlorobenzoic acid slurry. The acid will dissolve as it is converted to its sodium salt.[2]

-

Endpoint Determination: Continue adding NaOH until all the solid has dissolved and the solution becomes clear. Check the pH of the solution using pH paper or a pH meter to ensure it is neutral to slightly alkaline (pH 7-8). Avoid making the solution strongly alkaline.

-

Crystallization: The product can be isolated by promoting crystallization.[1] This is typically achieved by reducing the volume of the solvent through gentle heating followed by slow cooling to room temperature, and then further cooling in an ice bath to maximize crystal formation.[8][9]

-

Isolation of Product: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water or ethanol to remove any soluble impurities.[9]

-

Drying: Dry the purified sodium 4-chlorobenzoate crystals in a drying oven at a moderate temperature (e.g., 80-100 °C) or in a desiccator under vacuum to a constant weight.[1]

3.3 Purification (Recrystallization)

For higher purity, the crude product can be recrystallized.[8][10]

-

Dissolve the crude sodium 4-chlorobenzoate in a minimal amount of hot deionized water or an ethanol/water mixture.[8][9]

-

If any insoluble impurities are present, perform a hot filtration.[9]

-

Allow the clear solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.[8]

-

Further cool the flask in an ice bath to complete the crystallization process.

-

Isolate, wash, and dry the purified crystals as described in steps 3.2.6 through 3.2.8.

Process Visualization

The following workflow diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of sodium 4-chlorobenzoate.

Product Characterization

The identity and purity of the synthesized sodium 4-chlorobenzoate can be confirmed using standard analytical techniques.

| Analysis Method | Expected Result |

| Melting Point | A sharp melting point close to the literature value (~243 °C) indicates high purity.[6][8] |

| ¹H NMR Spectroscopy | In D₂O, a characteristic signal for the aromatic protons is expected around δ 7.65 ppm.[11] |

| Infrared (IR) Spectroscopy | Appearance of a strong carboxylate (COO⁻) stretch and disappearance of the broad carboxylic acid O-H stretch. |

Safety Information

-

4-Chlorobenzoic Acid: May cause skin and serious eye irritation. May cause respiratory irritation.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

General Precautions: The synthesis should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[1] Avoid inhalation of dust and direct contact with chemicals.[1] Store the final product in a cool, dry, and well-ventilated area.[1]

References

- 1. chembk.com [chembk.com]

- 2. Solved (2) What is the purpose of addition of aqueous NaOH | Chegg.com [chegg.com]

- 3. quora.com [quora.com]

- 4. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. Sodium 4-chlorobenzoate | CymitQuimica [cymitquimica.com]

- 6. Sodium 4-chlorobenzoate | 3686-66-6 | FS70459 | Biosynth [biosynth.com]

- 7. Sodium p-chlorobenzoate | C7H4ClNaO2 | CID 23691027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Sodium 4-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the crystal structure of sodium 4-chlorobenzoate (B1228818). While a specific, publicly available crystal structure for sodium 4-chlorobenzoate could not be located in crystallographic databases during a thorough search, this document outlines the standard experimental and computational procedures typically employed for such an analysis. This guide serves as a foundational resource, detailing the synthesis of the compound, the principles and practice of single-crystal X-ray diffraction, and the subsequent data analysis and structure refinement. The information presented herein is intended to equip researchers with the necessary knowledge to undertake or interpret the crystal structure analysis of sodium 4-chlorobenzoate and related compounds, which is crucial for understanding its solid-state properties and informing drug development processes.

Introduction

Sodium 4-chlorobenzoate (C₇H₄ClNaO₂) is the sodium salt of 4-chlorobenzoic acid.[1][2][3][4][5] Its molecular structure consists of a benzoate (B1203000) anion and a sodium cation.[1] The arrangement of these ions in the solid state, or its crystal structure, dictates many of its bulk physicochemical properties, such as solubility, stability, and hygroscopicity. For pharmaceutical applications, a thorough understanding of the crystal structure is paramount as it influences formulation, bioavailability, and patentability. This guide details the workflow for a comprehensive crystal structure analysis.

Synthesis and Crystallization

The synthesis of sodium 4-chlorobenzoate is typically achieved through the neutralization of 4-chlorobenzoic acid with a sodium base, or by the saponification of a 4-chlorobenzoic acid ester.[6][7]

Synthesis from 4-Chlorobenzoic Acid

A common laboratory-scale synthesis involves dissolving 4-chlorobenzoic acid in a suitable solvent, followed by the addition of a stoichiometric amount of a sodium base such as sodium hydroxide (B78521) or sodium carbonate.[5]

Reaction:

ClC₆H₄COOH + NaOH → ClC₆H₄COONa + H₂O

Synthesis via Ester Saponification

An alternative route involves the hydrolysis of a methyl or ethyl ester of 4-chlorobenzoic acid using sodium hydroxide.[6][7] For instance, methyl 4-chlorobenzoate can be heated with sodium trimethylsilanolate in toluene (B28343) to yield sodium 4-chlorobenzoate.[6][7]

Reaction:

ClC₆H₄COOCH₃ + NaOH → ClC₆H₄COONa + CH₃OH

Crystallization

High-quality single crystals suitable for X-ray diffraction are essential for structure determination. The growth of such crystals can be achieved by slow evaporation of the solvent from a saturated solution, or by slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[8][9]

Experimental Protocol

A typical SC-XRD experiment follows a standardized procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[8][11] The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.[8][11]

-

Data Reduction: The raw diffraction data is processed to yield a list of unique reflections with their corresponding intensities.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

References

- 1. crystalexplorer.net [crystalexplorer.net]

- 2. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]

- 3. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 4. Diamond - Crystal and Molecular Structure Visualization [crystalimpact.com]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. prepchem.com [prepchem.com]

- 7. SODIUM P-CHLOROBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. fiveable.me [fiveable.me]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

Solubility of Sodium 4-Chlorobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-chlorobenzoate (B1228818), the sodium salt of 4-chlorobenzoic acid, is a compound of interest in various chemical and pharmaceutical applications. Its solubility in different organic solvents is a critical parameter for process development, formulation, and purification. This technical guide provides a comprehensive overview of the available solubility information for sodium 4-chlorobenzoate and details experimental protocols for its determination.

While specific quantitative solubility data for sodium 4-chlorobenzoate in a wide range of organic solvents is not extensively available in published literature, general solubility characteristics indicate its solubility in alcohol solvents.[1] To provide a quantitative perspective, this guide also includes solubility data for the closely related and structurally similar compound, sodium benzoate (B1203000).

Quantitative Solubility Data

Direct quantitative solubility data for sodium 4-chlorobenzoate in various organic solvents is sparse in publicly accessible literature. However, based on its chemical structure and the general principle of "like dissolves like," it is expected to exhibit some degree of solubility in polar organic solvents, particularly alcohols.

For comparative purposes, the following tables present the solubility of sodium benzoate , a structurally analogous compound, in methanol (B129727) and ethanol. This data can serve as a useful estimation for the solubility behavior of sodium 4-chlorobenzoate.

Table 1: Solubility of Sodium Benzoate in Methanol [2]

| Temperature (°C) | Solubility (g / 100 g Methanol) |

| 15 | 8.22 |

| 66.2 | 7.55 |

Table 2: Solubility of Sodium Benzoate in Ethanol [2]

| Temperature (°C) | Solubility (g / 100 g Ethanol) |

| 25 | 2.3 |

| 78 | 8.3 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The following sections detail established protocols that can be employed to quantify the solubility of sodium 4-chlorobenzoate in various organic solvents.

Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis

This is a classical and reliable method for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically after evaporating the solvent.

Detailed Methodology:

-

Sample Preparation: Place an excess amount of finely powdered sodium 4-chlorobenzoate into several sealed vials.

-

Solvent Addition: Add a precise volume or weight of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker or magnetic stirrer) to facilitate the dissolution process. The system should be left to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure the separation of the saturated solution from the undissolved solid, the samples should be centrifuged or filtered using a syringe filter compatible with the solvent.

-

Sample Aliquoting: Carefully withdraw a known volume or weight of the clear, saturated supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved sodium 4-chlorobenzoate can be determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

Analytical Methods for Concentration Determination

Instead of gravimetric analysis, the concentration of the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

HPLC Method: A calibration curve is first established using standard solutions of known sodium 4-chlorobenzoate concentrations. The saturated solution, after appropriate dilution, is then injected into the HPLC system, and its concentration is determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectrophotometry: Similar to HPLC, a calibration curve (absorbance vs. concentration) is generated at the wavelength of maximum absorbance for sodium 4-chlorobenzoate in the specific solvent. The absorbance of the diluted saturated solution is then measured to determine its concentration.

Colligative Property Methods (Ebulliometry and Cryoscopy)

These methods are based on the principle that the presence of a solute alters the boiling point (ebulliometry) or freezing point (cryoscopy) of a solvent.

Principle: The extent of boiling point elevation or freezing point depression is directly proportional to the molal concentration of the solute. By measuring this change, the concentration of the saturated solution, and thus the solubility, can be determined.

General Procedure:

-

Apparatus Setup: A specialized apparatus for either ebulliometry or cryoscopy is required, which allows for precise temperature measurement of the solvent and the solution.

-

Solvent Measurement: A known mass of the pure solvent is placed in the apparatus, and its boiling or freezing point is accurately measured.

-

Solute Addition: A known mass of sodium 4-chlorobenzoate is added to the solvent.

-

Equilibrium and Measurement: The solution is heated to boiling or cooled to freezing, and the new equilibrium temperature is precisely measured.

-

Calculation: The change in temperature is used to calculate the molal concentration of the solution using the respective ebullioscopic or cryoscopic constant of the solvent. This process can be repeated with incremental additions of the solute until saturation is reached.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the key steps in the isothermal equilibrium method with gravimetric analysis.

Caption: Experimental workflow for solubility determination.

References

Unraveling the Thermal Degradation of Sodium 4-Chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-chlorobenzoate (B1228818), a halogenated aromatic carboxylate, finds applications in various chemical syntheses and potentially as an intermediate in the pharmaceutical industry. A thorough understanding of its thermal stability and decomposition pathway is crucial for safe handling, process optimization, and predicting potential degradation products. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the thermal decomposition of sodium 4-chlorobenzoate. Due to the scarcity of direct experimental data for this specific compound, this guide synthesizes information from related aromatic carboxylates to propose a hypothetical decomposition pathway. Furthermore, it outlines detailed experimental protocols for rigorously investigating its thermal behavior using modern analytical techniques.

Physicochemical Properties of Sodium 4-Chlorobenzoate

A summary of the known physical and chemical properties of sodium 4-chlorobenzoate is presented in Table 1. These properties are essential for its handling and for interpreting thermal analysis data.

| Property | Value | Source |

| Chemical Formula | C₇H₄ClNaO₂ | [1][2] |

| Molecular Weight | 178.55 g/mol | [2] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 243 °C | [2] |

| Boiling Point | 287.2 °C | [2] |

| Solubility | Soluble in water and alcohol | [1] |

Proposed Thermal Decomposition Pathway

Upon heating, sodium 4-chlorobenzoate is anticipated to undergo decarboxylation to yield chlorobenzene (B131634) and sodium carbonate. This reaction is analogous to the thermal decomposition of sodium benzoate (B1203000), which yields benzene (B151609) and sodium carbonate, particularly in the presence of a proton source or a strong base like soda lime.

In the absence of a proton donor, the reaction may proceed through a carbanion intermediate. The presence of the electron-withdrawing chlorine atom on the aromatic ring could influence the stability of this intermediate and, consequently, the decomposition temperature.

An alternative, though less likely, pathway could involve the formation of a benzyne (B1209423) intermediate, as has been suggested for the pyrolysis of silver o-halobenzoates. This would lead to a variety of subsequent products.

It is also reported that the thermal decomposition of sodium 4-chlorobenzoate in the presence of an ignition source can produce toxic hydrogen chloride gas[1]. This suggests that under certain conditions, cleavage of the carbon-chlorine bond can occur.

Recommended Experimental Protocols for Investigation

To elucidate the precise thermal decomposition pathway of sodium 4-chlorobenzoate, a combination of thermoanalytical and spectroscopic techniques is recommended. The following sections detail the proposed experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and associated mass losses and thermal events (e.g., melting, phase transitions).

Methodology:

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is recommended.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground sodium 4-chlorobenzoate into an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: Perform experiments under both an inert atmosphere (e.g., nitrogen or argon, flow rate 50 mL/min) and an oxidative atmosphere (e.g., dry air, flow rate 50 mL/min) to assess the influence of oxygen on the decomposition process.

-

Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic products formed during the thermal decomposition.

Methodology:

-

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of sodium 4-chlorobenzoate into a pyrolysis sample cup.

-

Experimental Conditions:

-

Pyrolysis Temperature: Conduct pyrolysis at several temperatures determined from the TGA results, corresponding to the onset and peak of each decomposition step. A typical starting point would be the peak decomposition temperature observed in the TGA thermogram.

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) suitable for separating aromatic compounds.

-

Temperature Program: A typical program would be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 500.

-

-

Product Identification: Identify the separated compounds by comparing their mass spectra with a standard mass spectral library (e.g., NIST).

-

Conclusion and Future Outlook

The thermal decomposition pathway of sodium 4-chlorobenzoate remains an area requiring significant experimental investigation. Based on analogous compounds, decarboxylation to form chlorobenzene is the most probable primary decomposition route. However, the influence of the chlorine substituent and the potential for side reactions, especially under oxidative conditions, necessitates a detailed analytical approach. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize the thermal behavior of this compound. Such studies will not only enhance the fundamental understanding of the thermal degradation of halogenated aromatic carboxylates but also provide critical safety and process-related data for its industrial applications. Future work should focus on kinetic analysis of the decomposition steps and the characterization of any non-volatile residues.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Sodium 4-chlorobenzoate

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for sodium 4-chlorobenzoate (B1228818). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for molecular characterization. This document presents quantitative spectral data in a structured format, details the experimental protocols for data acquisition, and includes logical diagrams to illustrate the relationships between the compound's structure and its NMR signals.

Introduction to Sodium 4-chlorobenzoate

Sodium 4-chlorobenzoate is the sodium salt of 4-chlorobenzoic acid. It is a white crystalline powder soluble in water.[1] NMR spectroscopy is a powerful analytical technique for confirming the molecular structure of such compounds by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts for the protons and carbons of sodium 4-chlorobenzoate in a D₂O solution at a pH of 7.4 and a temperature of 298K.[2] This data is derived from the experimental spectra of 4-chlorobenzoic acid under conditions where it exists as its conjugate base, the 4-chlorobenzoate anion.[2]

Table 1: ¹H NMR Spectral Data of Sodium 4-chlorobenzoate

| Atom | Author Nomenclature | Chemical Shift (ppm) | Multiplicity |

| H2/H6 | H11, H12 | 7.808 | Doublet |

| H3/H5 | H13, H14 | 7.46 | Doublet |

Table 2: ¹³C NMR Spectral Data of Sodium 4-chlorobenzoate

| Atom | Author Nomenclature | Chemical Shift (ppm) |

| C1 | C6 | 139.315 |

| C2/C6 | C1, C2 | 133.066 |

| C3/C5 | C3, C4 | 130.986 |

| C4 | C5 | 137.528 |

| C=O | C7 | 177.475 |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following is a generalized protocol that can be adapted for acquiring the ¹H and ¹³C NMR spectra of sodium 4-chlorobenzoate.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of sodium 4-chlorobenzoate.[3]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), which is a common choice for water-soluble salts.[3] Ensure complete dissolution, using gentle sonication if necessary.[3]

-

Transfer: Transfer the solution into a standard 5 mm NMR tube.[3][4] It is crucial to filter the sample into the NMR tube to remove any particulate matter, which can adversely affect the spectral quality.[5]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used.[2]

NMR Data Acquisition

-

Instrument: A high-resolution NMR spectrometer, such as a Bruker DMX-500MHz or equivalent, is recommended.[2]

-

¹H NMR Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of approximately 10-12 ppm is typically sufficient.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of approximately 200-220 ppm is standard.

-

Data Processing and Interpretation

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The chemical shifts are referenced to the internal standard or the residual solvent peak.

-

Integration: For ¹H NMR spectra, the relative areas of the signals are determined through integration to provide information on the proton ratios.

-

Peak Picking and Assignment: The chemical shifts of the peaks are determined and assigned to the corresponding nuclei in the molecule based on their chemical environment, multiplicity, and, if available, 2D NMR correlation data.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.

Caption: Molecular structure and its corresponding ¹H and ¹³C NMR signals.

Caption: General experimental workflow for NMR analysis.

References

An In-depth Technical Guide to the FTIR Analysis and Vibrational Modes of Sodium 4-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) analysis of sodium 4-chlorobenzoate (B1228818), a compound of interest in pharmaceutical and chemical research. This document details the experimental protocols for acquiring FTIR spectra and presents an analysis of the vibrational modes characteristic of this molecule.

Introduction to FTIR Spectroscopy and Sodium 4-Chlorobenzoate

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[1] Each molecule possesses a unique set of vibrational frequencies, resulting in a characteristic spectrum that serves as a molecular "fingerprint".[1]

Sodium 4-chlorobenzoate (C₇H₄ClNaO₂) is the sodium salt of 4-chlorobenzoic acid. It is a white crystalline powder soluble in water.[2] Its molecular structure consists of a para-substituted benzene (B151609) ring with a chlorine atom and a sodium carboxylate group. Understanding its vibrational characteristics is crucial for quality control, stability studies, and formulation development in the pharmaceutical industry.

Experimental Protocol: FTIR Analysis of Solid Sodium 4-Chlorobenzoate

The following protocol outlines the Potassium Bromide (KBr) pellet method, a common technique for the FTIR analysis of solid samples.[3][4][5]

2.1. Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle[5]

-

Analytical balance

-

Oven

-

Sodium 4-chlorobenzoate (analytical grade)

-

Potassium Bromide (KBr), spectroscopy grade, dried[4]

-

Spatula

-

Desiccator

2.2. Procedure

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the IR spectrum.[6] Store the dried KBr in a desiccator until use.

-

Sample Preparation: Weigh approximately 1-2 mg of sodium 4-chlorobenzoate and 100-200 mg of dried KBr.[5][6] The exact ratio should be about 1:100 of sample to KBr.

-

Grinding and Mixing: Add the weighed sodium 4-chlorobenzoate and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[5][6] This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Formation:

-

Assemble the pellet die. Transfer a small amount of the ground mixture into the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[4]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum, correcting for any atmospheric and instrumental interferences.

-

An alternative method is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation. The solid powder is simply placed on the ATR crystal, and pressure is applied to ensure good contact.[7]

Vibrational Mode Analysis of Sodium 4-Chlorobenzoate

The FTIR spectrum of sodium 4-chlorobenzoate is characterized by vibrations arising from the para-substituted benzene ring and the carboxylate group. The key vibrational modes are summarized in the table below. The assignments are based on established literature values for substituted benzoates and related compounds.[8][9][10]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3100 - 3000 | Aromatic C-H Stretching | Vibrations of the carbon-hydrogen bonds on the benzene ring. |

| 1610 - 1590 | Aromatic C=C Stretching | In-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| 1580 - 1540 | Asymmetric COO⁻ Stretching | The asymmetric stretching of the carboxylate group. This is a strong and characteristic band for sodium carboxylates.[9][10] |

| 1500 - 1475 | Aromatic C=C Stretching | Further in-plane stretching vibrations of the benzene ring. |

| 1420 - 1380 | Symmetric COO⁻ Stretching | The symmetric stretching of the carboxylate group. This is another strong and characteristic band.[9][10] |

| 1180 - 1160 | In-plane C-H Bending | In-plane bending (scissoring) vibrations of the C-H bonds on the benzene ring. |

| 1100 - 1080 | In-plane C-H Bending | Additional in-plane C-H bending vibrations. |

| 1020 - 1010 | Ring Breathing | A symmetric in-plane vibration of the entire benzene ring. |

| 860 - 820 | Out-of-plane C-H Bending | Out-of-plane bending (wagging) vibrations of the C-H bonds, characteristic of para-substitution. |

| 780 - 740 | C-Cl Stretching | Stretching vibration of the carbon-chlorine bond. |

| 750 - 700 | Out-of-plane Ring Bending | Out-of-plane deformation of the benzene ring. |

Key Interpretive Points:

-

Carboxylate Group: The most prominent features in the spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).[9] The positions of these bands are sensitive to the nature of the cation and the overall molecular structure. For sodium salts, these are typically observed in the regions of 1580-1540 cm⁻¹ and 1420-1380 cm⁻¹, respectively.[10]

-

Aromatic Ring: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to a series of bands in the 1610-1450 cm⁻¹ region.

-

Substitution Pattern: The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region is indicative of the substitution pattern on the benzene ring. For para-substituted compounds like sodium 4-chlorobenzoate, a strong band is expected in the 860-820 cm⁻¹ range.

-

C-Cl Bond: The C-Cl stretching vibration is typically observed in the fingerprint region, around 780-740 cm⁻¹.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the FTIR analysis and the relationship between the molecular structure and its vibrational modes.

References

- 1. researchgate.net [researchgate.net]

- 2. eng.uc.edu [eng.uc.edu]

- 3. pelletpressdiesets.com [pelletpressdiesets.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

physical and chemical properties of sodium 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-chlorobenzoate (B1228818), the sodium salt of 4-chlorobenzoic acid, is a compound of significant interest in various scientific fields, including organic synthesis, antimicrobial research, and environmental science. This technical guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, with a focus on its degradation pathway in microorganisms.

Physicochemical Properties

Sodium 4-chlorobenzoate is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNaO₂ | [2] |

| Molecular Weight | 178.55 g/mol | [2] |

| CAS Number | 3686-66-6 | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C | [2] |

| Boiling Point | 287.2 °C (decomposes) | [2] |

| Solubility | Soluble in water and alcohol. | [1] |

| pKa of 4-chlorobenzoic acid | 3.98 | [No specific citation found for pKa] |

Experimental Protocols

Synthesis of Sodium 4-chlorobenzoate

2.1.1. From 4-Chlorobenzoic Acid (Neutralization)

This method involves the simple neutralization of 4-chlorobenzoic acid with a sodium base.[1]

-

Materials: 4-chlorobenzoic acid, sodium hydroxide (B78521) (NaOH), deionized water, ethanol.

-

Procedure:

-

Dissolve a known molar equivalent of 4-chlorobenzoic acid in a minimal amount of ethanol.

-

In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in deionized water.

-

Slowly add the NaOH solution to the 4-chlorobenzoic acid solution while stirring.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

The resulting solution is filtered to remove any insoluble impurities.[1]

-

The product, sodium 4-chlorobenzoate, can be isolated by crystallization.[1]

-

2.1.2. From Methyl 4-chlorobenzoate (Saponification)

This protocol is adapted from a known procedure for the synthesis of sodium salts from their corresponding methyl esters.[3]

-

Materials: Methyl 4-chlorobenzoate, sodium trimethylsilanolate, dry toluene (B28343).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine methyl 4-chlorobenzoate (1 equivalent) and sodium trimethylsilanolate (1 equivalent) in dry toluene.

-

Heat the reaction mixture to 80°C and maintain for 4 hours with continuous stirring.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product, sodium 4-chlorobenzoate, is collected by vacuum filtration.

-

Wash the solid with a small amount of cold, dry toluene to remove any unreacted starting material.

-

Dry the product under vacuum to yield a white solid.[3] A yield of approximately 86% can be expected.[3]

-

Purification by Recrystallization

Recrystallization is a standard technique to purify solid compounds.[4]

-

Materials: Crude sodium 4-chlorobenzoate, deionized water or an ethanol/water mixture.

-

Procedure:

-

Dissolve the crude sodium 4-chlorobenzoate in a minimum amount of boiling deionized water or an ethanol/water mixture.[1]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.

-

Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which should induce crystallization.

-

For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration.[4]

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals in a desiccator or a vacuum oven.[1]

-

Characterization

2.3.1. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind approximately 1-2 mg of the dried sodium 4-chlorobenzoate sample with about 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[5][6]

-

The mixture should be ground to a fine, uniform powder.[7]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5][6]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of sodium 4-chlorobenzoate in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

If using D₂O, a reference standard such as sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) can be used.[8] For other solvents, tetramethylsilane (B1202638) (TMS) is a common reference.[9]

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

2.3.3. Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of sodium 4-chlorobenzoate (e.g., 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile (B52724) or methanol.

-

The addition of a small amount of a volatile acid like formic acid can aid in protonation if analyzing in positive ion mode, though for a sodium salt, negative ion mode is often more informative for the carboxylate anion.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode. In negative ion mode, the [M-Na]⁻ ion of the 4-chlorobenzoate anion (m/z ≈ 155) would be expected. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be observed.

-

Biological Activity and Signaling Pathways

Sodium 4-chlorobenzoate is known for its antimicrobial properties and is also a key intermediate in the biodegradation of various chlorinated aromatic compounds by microorganisms.[10]

Antimicrobial Mechanism of Action

The antimicrobial activity of benzoates is generally attributed to their ability, in their undissociated form (4-chlorobenzoic acid), to diffuse across the cell membrane of microorganisms.[10] Once inside the cell, where the pH is typically higher, the acid dissociates, releasing a proton and the benzoate (B1203000) anion. This process can lead to intracellular acidification and disruption of key metabolic processes.

A proposed mechanism for the antifungal action of benzoate involves the inhibition of glycolysis.[11][12] The decrease in intracellular pH can inhibit enzymes such as phosphofructokinase, a key regulatory enzyme in the glycolytic pathway.[11][12] This inhibition leads to a decrease in ATP production, ultimately restricting the growth of the microorganism.[11][12]

Caption: Proposed antimicrobial mechanism of sodium 4-chlorobenzoate.

Bacterial Degradation Pathway

Several bacterial strains, including those from the genera Pseudomonas and Arthrobacter, are capable of degrading 4-chlorobenzoic acid.[13][14] A common aerobic degradation pathway involves the initial dehalogenation to form 4-hydroxybenzoic acid, which is then further metabolized.[14][15]

Caption: Bacterial degradation pathway of 4-chlorobenzoate.

This pathway highlights the enzymatic processes involved in the detoxification and utilization of this compound by microorganisms, a crucial aspect of its environmental fate.

Conclusion

Sodium 4-chlorobenzoate is a versatile compound with well-defined physicochemical properties. The experimental protocols provided in this guide offer a solid foundation for its synthesis, purification, and characterization. Furthermore, understanding its biological activities, particularly its antimicrobial mechanism and degradation pathway, is essential for its application in drug development and for assessing its environmental impact. This technical guide serves as a comprehensive resource for researchers and scientists working with this important chemical entity.

References

- 1. chembk.com [chembk.com]

- 2. Sodium 4-chlorobenzoate | 3686-66-6 | FS70459 | Biosynth [biosynth.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. rsc.org [rsc.org]

- 10. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijsr.net [ijsr.net]

- 14. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

Sodium 4-Chlorobenzoate: A Technical Guide for Researchers

CAS Number: 3686-66-6 Molecular Weight: 178.55 g/mol

This technical guide provides an in-depth overview of sodium 4-chlorobenzoate (B1228818), a chemical compound with applications in organic synthesis and as a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualization of relevant chemical and biological pathways.

Physicochemical Properties and Specifications

Sodium 4-chlorobenzoate, also known as sodium p-chlorobenzoate, is the sodium salt of 4-chlorobenzoic acid.[1][2][3] It is a white to off-white crystalline powder.[3]

| Property | Value | Reference |

| CAS Number | 3686-66-6 | [2] |

| Molecular Formula | C₇H₄ClNaO₂ | [2] |

| Molecular Weight | 178.55 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | [3] |

| Synonyms | Sodium p-chlorobenzoate, 4-Chlorobenzoic acid sodium salt | [1] |

Synthesis and Purification

Sodium 4-chlorobenzoate can be synthesized through the neutralization of 4-chlorobenzoic acid with a sodium base or by the saponification of a 4-chlorobenzoic acid ester.

Experimental Protocol: Synthesis from 4-Chlorobenzoic Acid

This protocol details the synthesis of sodium 4-chlorobenzoate via the neutralization of 4-chlorobenzoic acid with sodium hydroxide (B78521).

Materials:

-

4-Chlorobenzoic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a flask, dissolve a specific molar amount of 4-chlorobenzoic acid in a minimal amount of ethanol with gentle heating and stirring.

-

In a separate beaker, prepare an aqueous solution with an equimolar amount of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the 4-chlorobenzoic acid solution while continuously stirring.

-

Monitor the pH of the reaction mixture. The addition of the base should continue until a neutral pH (approximately 7.0) is achieved.

-

Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization.

-

Collect the precipitated sodium 4-chlorobenzoate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the purified crystals in a vacuum oven at a suitable temperature.

Experimental Protocol: Purification by Recrystallization

This protocol describes the purification of crude sodium 4-chlorobenzoate using a mixed-solvent recrystallization method with an ethanol-water system.

Materials:

-

Crude sodium 4-chlorobenzoate

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude sodium 4-chlorobenzoate in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

While the solution is hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point.

-

If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, which facilitates the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of a cold ethanol-water mixture.

-

Dry the purified sodium 4-chlorobenzoate crystals under vacuum.

Analytical Characterization

The purity and identity of the synthesized sodium 4-chlorobenzoate can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed to assess the purity of sodium 4-chlorobenzoate.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate (B84403) or acetate) |

| Detection | UV at a specific wavelength (e.g., 230-254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy can be used to confirm the chemical structure of sodium 4-chlorobenzoate. The expected chemical shifts for the aromatic protons and carbons of the 4-chlorobenzoate anion would be observed. In D₂O, the protons on the benzene (B151609) ring typically appear as two doublets.

Applications in Drug Development

Sodium 4-chlorobenzoate serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure allows for further modification to create more complex molecules with therapeutic properties.

Role as a Precursor for Epidermal Growth Factor Receptor (EGFR) Inhibitors

One of the significant applications of 4-chlorobenzoic acid and its derivatives is in the synthesis of EGFR inhibitors for cancer therapy.[4][5] The 4-chlorophenyl moiety is a common feature in the structure of several small-molecule tyrosine kinase inhibitors.

Below is a diagram illustrating the logical workflow from a 4-chlorobenzoic acid derivative to the inhibition of the EGFR signaling pathway.

Caption: Synthesis of an EGFR inhibitor from a 4-chlorobenzoic acid derivative and its mechanism of action.

Antimicrobial Potential

While specific studies on the antimicrobial mechanism of sodium 4-chlorobenzoate are limited, the structurally related sodium benzoate (B1203000) is a well-known antimicrobial agent. The proposed mechanism for benzoates involves the disruption of the microbial cell membrane, leading to increased permeability, inhibition of essential enzymes, and acidification of the cell's interior. It is plausible that sodium 4-chlorobenzoate exerts a similar effect, with the chlorine atom potentially modifying its lipophilicity and efficacy.

The following diagram illustrates the proposed antimicrobial mechanism of action for benzoate-related compounds.

Caption: Proposed antimicrobial mechanism of action for benzoate compounds.

Conclusion

Sodium 4-chlorobenzoate is a valuable chemical intermediate with established and potential applications in the pharmaceutical industry. The detailed protocols and information provided in this guide are intended to support researchers in the synthesis, purification, and characterization of this compound, as well as in exploring its utility in the development of novel therapeutic agents. Further research into its specific biological activities and signaling pathway interactions is warranted to fully elucidate its potential in drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. Sodium 4-chlorobenzoate | 3686-66-6 | FS70459 | Biosynth [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

Sodium 4-Chlorobenzoate: A Technical Guide for Pharmaceutical and Chemical Research

An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Key Chemical Intermediate

Introduction

Sodium 4-chlorobenzoate (B1228818) is the sodium salt of 4-chlorobenzoic acid, a halogenated aromatic carboxylic acid. It is a stable, white to off-white crystalline powder utilized as a key intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] For researchers and professionals in drug development, understanding the precise chemical and physical properties of this compound is crucial for its effective application in complex synthetic pathways. This document provides a comprehensive technical overview of sodium 4-chlorobenzoate, its parent acid, detailed experimental protocols for its preparation, and its role in the synthesis of active pharmaceutical ingredients (APIs).

IUPAC Name: sodium 4-chlorobenzoate CAS Number: 3686-66-6 Molecular Formula: C₇H₄ClNaO₂

Structural Formula:

Physicochemical and Quantitative Data

The utility of sodium 4-chlorobenzoate and its parent acid in synthesis is defined by their physical and chemical properties. The following table summarizes key quantitative data for both compounds, facilitating comparison and experimental design.

| Property | Sodium 4-chlorobenzoate | 4-Chlorobenzoic Acid (Parent Compound) |

| Molecular Weight | 178.55 g/mol [2] | 156.57 g/mol [3] |

| Appearance | White or off-white crystalline powder[1] | White to light yellow crystalline powder[3] |

| Melting Point | 243 °C[2] | 238-241 °C[3] |

| Boiling Point | 287.2 °C[2] | 274-276 °C[3] |

| Aqueous Solubility | Freely soluble in water[4] | Sparingly soluble (77 mg/L at 25 °C)[5] |

| Solubility (Other) | Soluble in alcohol[1] | Soluble in methanol, ethanol (B145695), ether[3] |

| pKa (of parent acid) | N/A | 3.98 at 25 °C[3] |

Applications in Drug Development

The 4-chlorobenzoate structure is a valuable scaffold in medicinal chemistry. The parent compound, 4-chlorobenzoic acid, serves as a starting material in the synthesis of various pharmaceuticals. A notable example is the diuretic medication Bumetanide .[6] The synthesis of Bumetanide begins with the sulfonylchlorination of 4-chlorobenzoic acid, demonstrating the importance of this precursor in building the complex molecular architecture required for therapeutic activity.[6] Derivatives have also been explored as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

Experimental Protocols

The most common and straightforward synthesis of sodium 4-chlorobenzoate is through the acid-base neutralization of 4-chlorobenzoic acid with a sodium base. The high aqueous solubility of the resulting salt simplifies its isolation from the poorly soluble starting acid.[7]

Detailed Protocol: Synthesis of Sodium 4-chlorobenzoate via Neutralization

Objective: To prepare sodium 4-chlorobenzoate from 4-chlorobenzoic acid and sodium hydroxide (B78521) in high purity.

Materials:

-

4-Chlorobenzoic acid (C₇H₅ClO₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol (for washing, optional)

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Base: In a 250 mL Erlenmeyer flask, dissolve 4.0 g (0.10 mol) of sodium hydroxide pellets in 100 mL of deionized water. Stir until the solid is completely dissolved. Allow the solution to cool to room temperature.

-

Addition of Acid: While stirring the sodium hydroxide solution, slowly add 15.66 g (0.10 mol) of 4-chlorobenzoic acid powder in portions. The acid has low solubility in neutral water but will react with the base to form the soluble sodium salt.[7]

-

Reaction: Continue stirring the mixture. Gentle heating (40-50 °C) can be applied to increase the rate of dissolution and reaction. Stir until all the 4-chlorobenzoic acid has dissolved and the solution is clear.

-

pH Adjustment: Check the pH of the solution. It should be slightly alkaline (pH 8-9). If the solution is still acidic, add a small amount of dilute NaOH solution dropwise until the target pH is reached. If it is excessively alkaline, it indicates an excess of NaOH.

-

Crystallization: Reduce the volume of the solution to approximately 50-60 mL by gentle heating to concentrate the product. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to induce crystallization.

-

Isolation of Product: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual sodium hydroxide. A subsequent wash with a small amount of cold ethanol can aid in drying.

-

Drying: Dry the purified sodium 4-chlorobenzoate crystals in a drying oven at 100-110 °C to a constant weight.

-

Characterization: The final product can be characterized by melting point determination and spectroscopic methods (e.g., IR, NMR) to confirm its identity and purity.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis of sodium 4-chlorobenzoate and the relationship between the key compounds involved.

Caption: Experimental workflow for the synthesis of sodium 4-chlorobenzoate.

Caption: Logical relationship of reactants and products in the neutralization reaction.

References

- 1. chembk.com [chembk.com]

- 2. Sodium 4-chlorobenzoate | 3686-66-6 | FS70459 | Biosynth [biosynth.com]

- 3. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4-Chlorobenzoic acid | 74-11-3 [smolecule.com]

- 6. Bumetanide - Wikipedia [en.wikipedia.org]

- 7. Sodium p-chlorobenzoate | 3686-66-6 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Sodium 4-Chlorobenzoate as a Ligand for Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using sodium 4-chlorobenzoate (B1228818) as a primary organic ligand. The information compiled herein is intended to guide researchers in the development of novel MOFs with potential applications in areas such as gas storage, catalysis, and drug delivery.

Introduction to Sodium 4-Chlorobenzoate in MOF Synthesis

Sodium 4-chlorobenzoate, the sodium salt of 4-chlorobenzoic acid, serves as a versatile monotopic ligand for the construction of MOFs. The presence of the chloro- functional group can influence the resulting framework's properties, including its porosity, stability, and potential for post-synthetic modification. The carboxylate group readily coordinates with various metal ions, leading to the formation of diverse network topologies. This document outlines synthetic procedures and expected characterization data for MOFs based on cobalt, zinc, copper, and lanthanide metals.

Cobalt-Based MOF with 4-Chlorobenzoate

Application Note:

Cobalt-based MOFs are of significant interest due to their magnetic, catalytic, and gas sorption properties. The use of 4-chlorobenzoate as a ligand can lead to the formation of robust frameworks with potential applications in heterogeneous catalysis and selective gas separation. The synthesis of these materials is typically achieved through solvothermal or hydrothermal methods.

Experimental Protocol: Solvothermal Synthesis of a Cobalt 4-Chlorobenzoate MOF

This protocol is adapted from procedures for similar cobalt-based MOFs.

Materials:

-

Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

-

Sodium 4-chlorobenzoate or 4-Chlorobenzoic acid

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Cobalt(II) nitrate hexahydrate in 5 mL of DMF.

-

In a separate vial, dissolve 1.0 mmol of sodium 4-chlorobenzoate in 5 mL of DMF. If using 4-chlorobenzoic acid, a small amount of a base (e.g., sodium hydroxide) may be required to facilitate deprotonation.

-

Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.

-

Seal the vial and place it in a programmable oven.

-

Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

After the reaction is complete, allow the oven to cool to room temperature naturally.

-

Collect the resulting crystalline product by decantation or centrifugation.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

-

Dry the product in a vacuum oven at 80 °C for 12 hours.

Characterization Data (Expected):

| Parameter | Expected Value/Observation |

| PXRD | A unique diffraction pattern indicating the formation of a crystalline phase. |

| TGA | Initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability of the framework, and subsequent decomposition at higher temperatures. |

| BET Surface Area | Moderate to high surface area, dependent on the specific crystal structure formed. |

| Gas Sorption | Potential for selective adsorption of small gas molecules like CO₂ or H₂.[1] |

Synthesis Workflow:

Solvothermal synthesis workflow for a cobalt 4-chlorobenzoate MOF.

Zinc-Based MOF with 4-Chlorobenzoate

Application Note:

Zinc-based MOFs are widely studied for applications in drug delivery, catalysis, and sensing due to their low toxicity and structural diversity.[2] The incorporation of 4-chlorobenzoate can yield frameworks with tunable porosity and potential for functionalization, making them suitable for controlled drug release or as catalysts in organic reactions.[3][4]

Experimental Protocol: Hydrothermal Synthesis of a Zinc 4-Chlorobenzoate MOF

This protocol is based on general procedures for zinc-carboxylate MOFs.[2]

Materials:

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium 4-chlorobenzoate or 4-Chlorobenzoic acid

-

Deionized water

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 0.5 mmol of Zinc(II) nitrate hexahydrate and 1.0 mmol of sodium 4-chlorobenzoate in a mixed solvent of 8 mL of DMF and 2 mL of deionized water in a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 100 °C for 24 hours.

-

Allow the autoclave to cool to room temperature slowly.

-

Collect the colorless crystals by filtration.

-

Wash the product with deionized water (3 x 10 mL) and then with DMF (3 x 10 mL).

-

Dry the crystals under vacuum at 60 °C for 12 hours.

Characterization Data (Expected):

| Parameter | Expected Value/Observation |

| PXRD | A distinct powder X-ray diffraction pattern confirming the crystalline nature of the material. |

| TGA | A multi-step decomposition profile, with initial loss of coordinated and guest water/solvent molecules, followed by framework decomposition. |

| BET Surface Area | Dependent on the resulting topology, but potentially high, allowing for significant guest molecule uptake. |

| Photocatalysis | Potential for photocatalytic degradation of organic dyes.[4] |

Synthesis Workflow:

Hydrothermal synthesis workflow for a zinc 4-chlorobenzoate MOF.

Copper-Based MOF with 4-Chlorobenzoate

Application Note:

Copper-based MOFs are known for their accessible open metal sites, which are highly desirable for applications in gas separation and catalysis.[5] A copper MOF with 4-chlorobenzoate could exhibit interesting structural features and catalytic activity, for instance, in oxidation reactions.

Experimental Protocol: Solvothermal Synthesis of a Copper 4-Chlorobenzoate MOF

This protocol is adapted from the synthesis of related copper-carboxylate MOFs.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Sodium 4-chlorobenzoate or 4-Chlorobenzoic acid

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL vial, dissolve 0.5 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF.

-

In a separate vial, dissolve 1.0 mmol of sodium 4-chlorobenzoate in 5 mL of ethanol.

-

Combine the two solutions and stir for 30 minutes.

-

Transfer the mixture to a 20 mL Teflon-lined autoclave.

-

Heat the autoclave to 110 °C for 72 hours.

-

After cooling to room temperature, blue crystals should be visible.

-

Collect the crystals by filtration and wash them thoroughly with DMF and ethanol.

-

Dry the product at room temperature.

Characterization Data (Expected):

| Parameter | Expected Value/Observation |

| PXRD | A unique diffraction pattern indicating a crystalline framework. |

| TGA | Weight loss corresponding to the removal of solvent molecules, followed by framework decomposition at elevated temperatures. |

| BET Surface Area | A porous structure with a measurable surface area is expected. |

| Catalysis | Potential catalytic activity in oxidation or coupling reactions.[5] |

Synthesis Workflow:

Solvothermal synthesis workflow for a copper 4-chlorobenzoate MOF.

Lanthanide-Based MOFs with 4-Chlorobenzoate

Application Note:

Lanthanide-based MOFs are particularly interesting for their unique luminescent properties, which arise from the f-f electronic transitions of the lanthanide ions.[6][7] The organic ligand, in this case, 4-chlorobenzoate, can act as an "antenna" by absorbing energy and transferring it to the lanthanide ion, leading to characteristic sharp emission bands.[8] These materials have potential applications in sensing, bio-imaging, and solid-state lighting.

Experimental Protocol: Synthesis of a Lanthanide 4-Chlorobenzoate Complex

This protocol is based on the synthesis of a dimeric dysprosium(III) complex with 4-chlorobenzoate.[8]

Materials:

-

Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O)

-

4-Chlorobenzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-chlorobenzoic acid in a minimal amount of ethanol.

-

Add an aqueous solution of sodium hydroxide dropwise until the 4-chlorobenzoic acid is fully deprotonated to form sodium 4-chlorobenzoate in solution.

-

In a separate beaker, dissolve dysprosium(III) chloride hexahydrate in water.

-

Slowly add the aqueous solution of the lanthanide salt to the sodium 4-chlorobenzoate solution with stirring.

-

A precipitate should form immediately. Continue stirring for 1-2 hours.

-

Collect the precipitate by filtration.

-

Wash the product with water and then with ethanol.

-

Dry the product in a desiccator over silica (B1680970) gel.

Characterization Data:

| Parameter | Observation |

| Crystal Structure | A dimeric structure of dysprosium(III) with 4-chlorobenzoate ligands has been reported.[8] |

| Luminescence | The resulting lanthanide complexes are expected to exhibit characteristic luminescence of the specific lanthanide ion used (e.g., green for Terbium, red for Europium) upon excitation of the ligand.[6][8] |

Logical Relationship Diagram:

Synthesis of a lanthanide 4-chlorobenzoate complex.

Disclaimer: The experimental protocols provided are based on existing literature for similar MOF structures and should be adapted and optimized for the specific laboratory conditions and desired product characteristics. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. A 2D flexible cobalt-MOF: reversible solid-state structural transformation, two-step and gate-opening adsorption behaviours, and selective adsorption of C2H2 over CO2 and CH4 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]